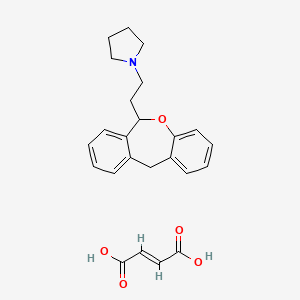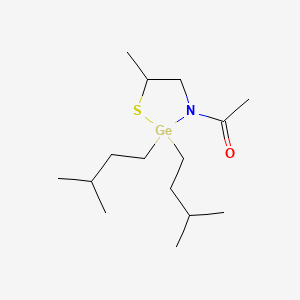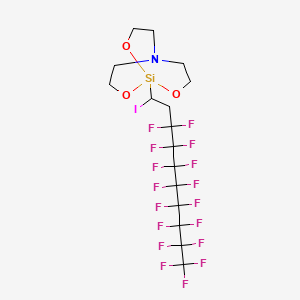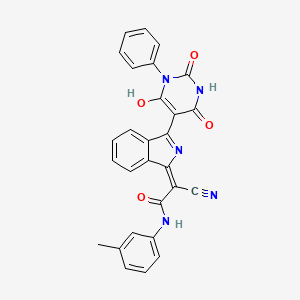
3-Cyclohexyl-5-(4-(3-ethylbenzothiazol-2(3H)-ylidene)-1-methylbut-2-enylidene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-5-[5-(3-ethyl-1,3-benzothiazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a cyclohexyl group, a benzothiazole moiety, and a thiazolidinone ring, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-5-[5-(3-ethyl-1,3-benzothiazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of cyclohexylamine with 3-ethyl-1,3-benzothiazol-2-ylidene to form an intermediate, which is then reacted with a thiazolidinone derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-cyclohexyl-5-[5-(3-ethyl-1,3-benzothiazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often require catalysts and specific solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Functionalized derivatives with altered chemical properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The benzothiazole moiety is particularly interesting for its bioactivity.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The ability to modify its structure makes it a versatile candidate for drug development.
Industry
In the industrial sector, this compound is explored for its use in materials science, particularly in the development of new polymers and advanced materials with specific properties such as conductivity or thermal stability.
Mecanismo De Acción
The mechanism of action of 3-cyclohexyl-5-[5-(3-ethyl-1,3-benzothiazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The thiazolidinone ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 3-cyclohexyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- 3-cyclohexyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- 3-cyclohexyl-5-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
What sets 3-cyclohexyl-5-[5-(3-ethyl-1,3-benzothiazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both benzothiazole and thiazolidinone rings in the same molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
85049-99-6 |
|---|---|
Fórmula molecular |
C23H26N2OS3 |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
(5E)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-1,3-benzothiazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H26N2OS3/c1-3-24-18-13-7-8-14-19(18)28-20(24)15-9-10-16(2)21-22(26)25(23(27)29-21)17-11-5-4-6-12-17/h7-10,13-15,17H,3-6,11-12H2,1-2H3/b10-9+,20-15+,21-16+ |
Clave InChI |
PSKSUZATVUPWJN-HUDZSKQESA-N |
SMILES isomérico |
CCN\1C2=CC=CC=C2S/C1=C/C=C/C(=C/3\C(=O)N(C(=S)S3)C4CCCCC4)/C |
SMILES canónico |
CCN1C2=CC=CC=C2SC1=CC=CC(=C3C(=O)N(C(=S)S3)C4CCCCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


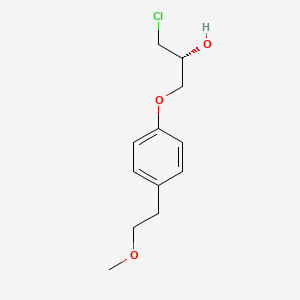

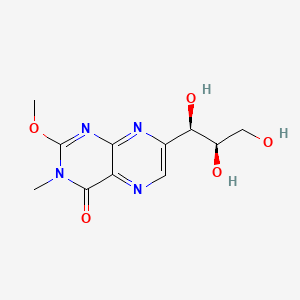



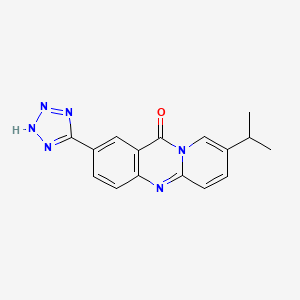
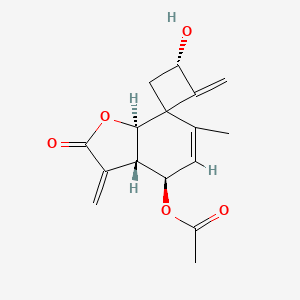
![(4Z)-4-[[(E)-(5,5-dihydroxy-2,3-dihydrooxepin-4-ylidene)methoxy]methylidene]-2,3-dihydrooxepine-5,5-diol](/img/structure/B12723174.png)
